Introduction: Situating 1-(1-Phenylethyl)piperazine in Modern Drug Discovery
Introduction: Situating 1-(1-Phenylethyl)piperazine in Modern Drug Discovery
An In-Depth Technical Guide to the Chemical Properties of 1-(1-Phenylethyl)piperazine
1-(1-Phenylethyl)piperazine is a heterocyclic organic compound built upon the versatile piperazine scaffold. The structure is characterized by a six-membered piperazine ring, which contains two nitrogen atoms at opposing positions, substituted at one nitrogen with a 1-phenylethyl group.[1] This seemingly simple molecule, identified by its CAS Number 69628-75-7, serves as a significant building block and research tool in medicinal chemistry and neuropharmacology.[2] The piperazine moiety is a privileged structure in drug development, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to engage with a wide range of biological targets.[3] The addition of the chiral phenylethyl group introduces specific steric and electronic features that guide its interactions with neurotransmitter systems, particularly the dopamine and serotonin pathways.[1]
This guide provides an in-depth exploration of the core chemical properties of 1-(1-Phenylethyl)piperazine, moving beyond a simple data sheet to offer insights into its synthesis, reactivity, analytical characterization, and pharmacological context. The content herein is curated for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this compound for application in their work.
Section 1: Chemical Identity and Physicochemical Properties
The fundamental identity of a compound dictates its behavior in both chemical and biological systems. The key identifiers and computed physicochemical properties of 1-(1-Phenylethyl)piperazine are summarized below. These values are critical for predicting its solubility, membrane permeability, and general handling characteristics.
| Property | Value | Source |
| IUPAC Name | 1-(1-phenylethyl)piperazine | [4] |
| CAS Number | 69628-75-7 | [2] |
| Molecular Formula | C₁₂H₁₈N₂ | |
| Molecular Weight | 190.28 g/mol | |
| Canonical SMILES | CC(C1=CC=CC=C1)N2CCNCC2 | [4] |
| InChIKey | PYBNQKSXWAIBKN-UHFFFAOYSA-N | [4] |
| Form | Solid | |
| XLogP3-AA | 1.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 15.3 Ų | [4] |
Table 1: Key Identifiers and Computed Physicochemical Properties of 1-(1-Phenylethyl)piperazine.
Expert Insight: The computed XLogP3 value of 1.5 suggests a moderate lipophilicity, indicating that the compound is likely to have good oral bioavailability and be capable of crossing the blood-brain barrier, a crucial property for centrally acting agents. The single hydrogen bond donor (the secondary amine) and two acceptor sites (both nitrogens) provide points for interaction with biological targets.
Section 2: Synthesis and Mechanistic Considerations
The most common and direct route to synthesizing 1-(1-Phenylethyl)piperazine and its analogues is through the nucleophilic substitution reaction known as N-alkylation. This involves the reaction of a piperazine core with an appropriate electrophile.
Dominant Synthetic Pathway: Direct N-Alkylation
The direct alkylation of piperazine with (1-bromoethyl)benzene is a standard and efficient method.[1] The causality behind this experimental choice lies in the nucleophilicity of the secondary amines of piperazine and the electrophilicity of the benzylic carbon in the alkyl halide, which is activated towards substitution.
A key challenge in this synthesis is controlling selectivity. Piperazine has two nucleophilic nitrogen atoms. If piperazine is used as the limiting reagent, a significant amount of the disubstituted product, 1,4-bis(1-phenylethyl)piperazine, can be formed. To ensure monosubstitution, an excess of piperazine is typically used, making it both a reactant and the solvent or co-solvent. This statistical approach ensures the electrophile is more likely to encounter an unreacted piperazine molecule than a monosubstituted one.
Figure 1: General workflow for the synthesis of 1-(1-Phenylethyl)piperazine.
Step-by-Step Laboratory Protocol for N-Alkylation
This protocol is a self-validating system; successful isolation of the product with the expected yield and purity confirms the efficacy of the chosen conditions.
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5 equivalents, e.g., 43.0 g, 0.5 mol). The large excess is crucial for minimizing disubstitution.
-
Solvent and Base Addition: Add ethanol (100 mL) as a solvent to dissolve the piperazine. Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2 equivalents, e.g., 27.6 g, 0.2 mol) to act as a scavenger for the HBr byproduct, driving the reaction to completion.
-
Electrophile Addition: While stirring, slowly add (1-bromoethyl)benzene (1 equivalent, e.g., 18.5 g, 0.1 mol) to the mixture. The addition should be dropwise to control any initial exotherm.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alkyl halide is consumed.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and piperazine hydrobromide salts. Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (3 x 50 mL) to remove the excess piperazine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography or vacuum distillation to obtain pure 1-(1-Phenylethyl)piperazine.
Section 3: Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. While a publicly available, peer-reviewed spectrum for 1-(1-phenylethyl)piperazine is not readily found, its spectral properties can be reliably predicted based on its structure and data from close analogues like 1-phenylpiperazine and 1-(2-phenylethyl)piperazine.[5][6][7]
Predicted NMR and IR Data
| Technique | Predicted Chemical Shifts / Frequencies | Structural Assignment |
| ¹H NMR | δ 7.20-7.40 ppm (m, 5H) | Aromatic protons (-C₆H₅) |
| δ 3.40-3.50 ppm (q, 1H) | Methine proton (-CH(Ph)-) | |
| δ 2.80-3.00 ppm (t, 4H) | Piperazine protons adjacent to N-H (-NH-CH₂-) | |
| δ 2.40-2.60 ppm (t, 4H) | Piperazine protons adjacent to N-CH (-N(R)-CH₂-) | |
| δ 1.90-2.10 ppm (s, 1H) | Secondary amine proton (-NH-) | |
| δ 1.35-1.45 ppm (d, 3H) | Methyl protons (-CH₃) | |
| ¹³C NMR | δ 144-146 ppm | Quaternary aromatic carbon (C-ipso) |
| δ 128-130 ppm | Aromatic carbons (C-ortho, C-meta) | |
| δ 126-128 ppm | Aromatic carbon (C-para) | |
| δ 65-67 ppm | Methine carbon (-CH(Ph)-) | |
| δ 52-54 ppm | Piperazine carbons adjacent to N-CH | |
| δ 45-47 ppm | Piperazine carbons adjacent to N-H | |
| δ 20-22 ppm | Methyl carbon (-CH₃) | |
| FT-IR | 3250-3350 cm⁻¹ (broad) | N-H stretch of secondary amine |
| 3000-3100 cm⁻¹ (sharp) | Aromatic C-H stretch | |
| 2800-3000 cm⁻¹ (sharp) | Aliphatic C-H stretch | |
| 1450-1600 cm⁻¹ | Aromatic C=C bending | |
| 1100-1150 cm⁻¹ | C-N stretch |
Table 2: Predicted Spectroscopic Data for 1-(1-Phenylethyl)piperazine.
Mass Spectrometry and Fragmentation
Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 190. The major fragmentation pathway for phenylpiperazine derivatives involves cleavage of the piperazine ring.[8][9] The most characteristic fragmentation for 1-(1-Phenylethyl)piperazine would be the benzylic cleavage to lose the methyl group, followed by cleavage of the piperazine ring, leading to a prominent base peak.
Analytical Protocol: GC-MS for Identification and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the separation and identification of piperazine derivatives.[10]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library or the predicted fragmentation pattern. Purity can be estimated from the relative peak area in the total ion chromatogram (TIC).
Section 4: Reactivity at the Piperazine Core
The chemical reactivity of 1-(1-Phenylethyl)piperazine is dominated by the secondary amine (N-H) at the 4-position of the piperazine ring. This nitrogen is nucleophilic and can readily undergo reactions such as acylation, alkylation, and arylation. This reactivity is the cornerstone of its utility as a scaffold, allowing for the systematic synthesis of derivative libraries to explore structure-activity relationships (SAR).
Figure 2: Reaction scheme for the N-acylation of 1-(1-Phenylethyl)piperazine.
Protocol for N-Acylation
This protocol describes the straightforward synthesis of an amide derivative.
-
Setup: Dissolve 1-(1-Phenylethyl)piperazine (1 equivalent) in dry dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 equivalents), to the solution.
-
Acylation: Slowly add an acylating agent, such as acetyl chloride (1.1 equivalents), dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amide product, which can be purified by chromatography.
Section 5: Pharmacological Context and Research Applications
Phenylpiperazine derivatives are well-established as modulators of monoamine neurotransmitter systems.[3] Their pharmacological effects are primarily driven by interactions with serotonin (5-HT) and dopamine (DA) receptors and transporters.[11]
Interaction with Serotonergic Systems
Many phenylpiperazine compounds act as non-selective, mixed serotonergic agents.[1] For instance, the related compound 1-(1-Naphthyl)piperazine is a partial agonist at 5-HT₁ receptor subtypes while acting as an antagonist at 5-HT₂ receptors.[1][12] This dual activity can lead to complex behavioral outcomes, such as anxiolysis, which is often linked to activity at 5-HT₁ₐ and 5-HT₂c receptors.[12] While specific binding data for 1-(1-Phenylethyl)piperazine is limited, it is a reasonable hypothesis, based on its structural class, that it interacts with multiple 5-HT receptor subtypes and may also bind to the serotonin transporter (SERT).[1]
Interaction with Dopaminergic Systems
The phenylethyl moiety is a classic pharmacophore for interaction with the dopamine transporter (DAT). Research on 1-(1-Phenylethyl)piperazine has indicated weak dopamine reuptake inhibition.[1] This is further supported by studies on closely related analogues; for example, 1-(3-chlorophenyl)-4-phenethylpiperazine was found to be a highly selective and potent DAT ligand.[13] The ability of these compounds to inhibit dopamine reuptake is central to their stimulant properties and their potential as research tools for studying conditions like ADHD or substance abuse.[10][14]
Figure 3: Hypothesized interactions of 1-(1-Phenylethyl)piperazine with neurotransmitter systems.
Section 6: Safety and Handling Protocols
As with any active chemical compound, proper handling and safety procedures are paramount. 1-(1-Phenylethyl)piperazine possesses several hazards that must be managed in a laboratory setting.
GHS Hazard Classification
| Hazard Code | Statement | Class | Signal Word |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Warning |
| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) | Warning |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) | Warning |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | Warning |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) | Warning |
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | Warning |
| Table 3: GHS Hazard Statements for 1-(1-Phenylethyl)piperazine.[4] |
Recommended Handling and PPE
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If a fume hood is not available or for spill cleanup, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.
Conclusion
1-(1-Phenylethyl)piperazine is a compound of significant interest, bridging the gap between a simple chemical building block and a complex pharmacological probe. Its properties are defined by the interplay between the robust piperazine core and the chiral phenylethyl substituent. A comprehensive understanding of its synthesis, reactivity, analytical signature, and pharmacological context is essential for any scientist looking to leverage this molecule in research. Its utility as a scaffold for creating diverse chemical libraries, combined with its inherent activity on key CNS targets, ensures its continued relevance in the fields of medicinal chemistry and neuroscience.
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